![molecular formula C11H11NO2S B1517791 Methyl 3-[(4-cyanophenyl)sulfanyl]propanoate CAS No. 1154018-52-6](/img/structure/B1517791.png)
Methyl 3-[(4-cyanophenyl)sulfanyl]propanoate
Übersicht
Beschreibung
“Methyl 3-[(4-cyanophenyl)sulfanyl]propanoate” is a chemical compound that belongs to the class of thioesters. It has a CAS Number of 1154018-52-6 . The molecular weight of this compound is 221.28 g/mol .
Molecular Structure Analysis
The IUPAC name for this compound is “methyl 3-[(4-cyanophenyl)sulfanyl]propanoate” and its InChI Code is1S/C11H11NO2S/c1-14-11(13)6-7-15-10-4-2-9(8-12)3-5-10/h2-5H,6-7H2,1H3 . This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis
“Methyl 3-[(4-cyanophenyl)sulfanyl]propanoate” is a powder with a melting point of 46-51°C . The storage temperature is 4°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Structure-Activity Relationships
- A study explored the synthesis and structure-activity relationships of 3-substituted derivatives of 2-hydroxypropionanilides, leading to the discovery of novel, potent antiandrogens which are peripherally selective. This research could be relevant to understanding the applications of compounds with similar structural features to Methyl 3-[(4-cyanophenyl)sulfanyl]propanoate in the context of antiandrogen activity (Tucker, Crook, & Chesterson, 1988).
Catalytic Applications
- Sulfuric Acid ([3-(3-Silicapropyl)sulfanyl]propyl)ester has been employed as a recyclable catalyst for the condensation reaction between aromatic aldehydes and 3-methyl-l-phenyl-5-pyrazolone, demonstrating the potential for similar sulfanyl-containing compounds in catalysis (Tayebi et al., 2011).
Antileukotrienic Agents
- The synthesis of potential antileukotrienic agents with structures similar to Methyl 3-[(4-cyanophenyl)sulfanyl]propanoate was described, highlighting their potential in the development of new drugs targeting leukotriene pathways (Jampílek et al., 2004).
Antimicrobial Activity
- Novel heterocyclic compounds incorporating sulfamoyl moiety, similar in structural concept to Methyl 3-[(4-cyanophenyl)sulfanyl]propanoate, were synthesized and evaluated for antimicrobial activity, showing promising results (Darwish et al., 2014).
Synthetic Methodologies
- Research on the generation of 3-(methylsulfonyl)benzo[b]thiophenes through a reaction of methyl(2-alkynylphenyl)sulfanes with sodium metabisulfite under visible light irradiation presents innovative synthetic methodologies that could be applicable to the synthesis of related compounds (Gong et al., 2019).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
methyl 3-(4-cyanophenyl)sulfanylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S/c1-14-11(13)6-7-15-10-4-2-9(8-12)3-5-10/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNPGCWYQOIQGHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCSC1=CC=C(C=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[(4-cyanophenyl)sulfanyl]propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



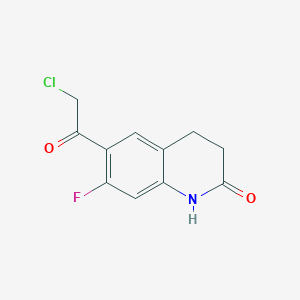
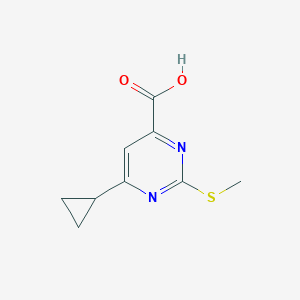
![4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B1517714.png)
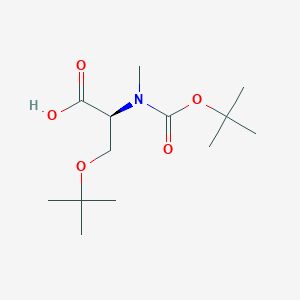
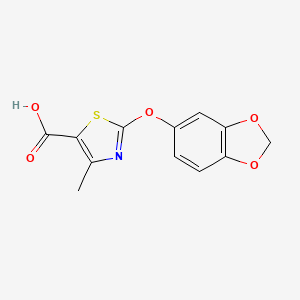
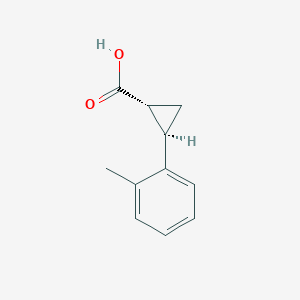
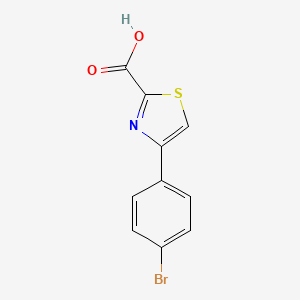
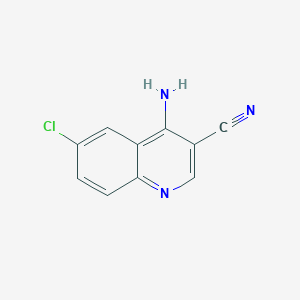
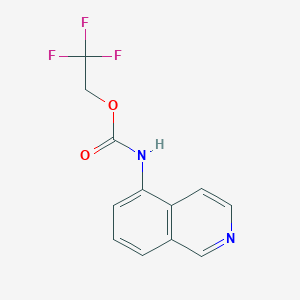
![Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate](/img/structure/B1517725.png)
![4-[4-(1-aminoethyl)-5-methyl-1H-pyrazol-1-yl]benzonitrile](/img/structure/B1517727.png)
![N-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B1517728.png)

![6-[Ethyl(propan-2-yl)amino]pyridine-3-carboxylic acid](/img/structure/B1517731.png)